Product packaging for (R)-2-(4-Fluorophenyl)morpholine(Cat. No.:)

(R)-2-(4-Fluorophenyl)morpholine

Cat. No.: B11798959
M. Wt: 181.21 g/mol
InChI Key: MPFUBIGEMDOEIW-JTQLQIEISA-N
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Description

Overview of the Morpholine (B109124) Scaffold in Medicinal Chemistry

The morpholine ring is a versatile component in the design of bioactive molecules. acs.org Its presence can enhance aqueous solubility and modulate lipophilicity, crucial parameters for drug absorption and distribution. Furthermore, the nitrogen atom in the morpholine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets such as enzymes and receptors. nih.govrsc.org This has led to the incorporation of the morpholine moiety into a wide array of approved drugs with diverse therapeutic applications, including anticancer, antidepressant, and anti-inflammatory agents. google.comgoogle.comresearchgate.net

The Chiral (R)-2-(4-Fluorophenyl)morpholine Motif in Chemical Research

The introduction of a chiral center and specific substituents, as seen in this compound, allows for more precise and stereoselective interactions with biological targets. The fluorine atom on the phenyl ring can enhance binding affinity and metabolic stability, while the (R)-configuration at the second position of the morpholine ring is crucial for its specific biological activity. This particular motif has garnered significant attention in chemical research, primarily due to its role as a key intermediate in the synthesis of complex pharmaceutical compounds. acs.orgresearchgate.net

Research Context and Scope of Investigation

The primary focus of this article is to provide a detailed examination of this compound. The investigation will cover its synthesis, chemical properties, and, most notably, its significant role as a precursor in the production of the neurokinin-1 (NK-1) receptor antagonist, Aprepitant. acs.orgresearchgate.net The scope is strictly limited to the scientific aspects of the compound, excluding any clinical or dosage-related information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12FNO B11798959 (R)-2-(4-Fluorophenyl)morpholine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

(2R)-2-(4-fluorophenyl)morpholine

InChI

InChI=1S/C10H12FNO/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12H,5-7H2/t10-/m0/s1

InChI Key

MPFUBIGEMDOEIW-JTQLQIEISA-N

Isomeric SMILES

C1CO[C@@H](CN1)C2=CC=C(C=C2)F

Canonical SMILES

C1COC(CN1)C2=CC=C(C=C2)F

Origin of Product

United States

Synthetic Methodologies for R 2 4 Fluorophenyl Morpholine and Its Chiral Derivatives

Stereoselective Synthesis Approaches to (R)-2-(4-Fluorophenyl)morpholine

The controlled installation of the stereocenter at the C2 position of the morpholine (B109124) ring is a key challenge in the synthesis of this compound. Several strategies have been developed to achieve high enantioselectivity, including convergent synthesis, asymmetric induction, and resolution of racemates.

Convergent Synthesis Strategies

Convergent synthesis aims to construct the target molecule from several independently prepared fragments. In the context of chiral morpholines, this often involves the coupling of a chiral building block with another fragment to form the heterocyclic ring. A notable example is the palladium-catalyzed carboamination reaction. nih.gov This method allows for the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gov While not directly applied to this compound in the provided literature, this strategy's modularity suggests its potential applicability by using an appropriate N-aryl ethanolamine (B43304) derivative and a suitable aryl bromide. nih.gov

Another convergent approach involves the reaction of activated aziridines with haloalcohols. researchgate.net This method proceeds via a regio- and stereoselective SN2-type ring opening of the aziridine, followed by intramolecular cyclization to yield the morpholine ring. researchgate.net The stereochemistry of the final product is dictated by the stereochemistry of the starting aziridine, offering a high degree of control over the enantiomeric outcome.

Asymmetric Induction Techniques

Asymmetric induction involves the use of a chiral auxiliary or catalyst to influence the stereochemical outcome of a reaction. One of the most powerful techniques for synthesizing chiral morpholines is asymmetric hydrogenation. rsc.orgnih.govrsc.org This method has been successfully applied to the synthesis of a variety of 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee) and quantitative yields. rsc.orgnih.govrsc.org The process typically involves the hydrogenation of a dehydromorpholine precursor using a chiral catalyst, such as a bisphosphine-rhodium complex. rsc.orgnih.govrsc.org For instance, the enantiomer of a potent GSK-3β inhibitor was synthesized using this approach, starting from a dehydromorpholine bearing a 4-fluoro substituent. nih.gov

The key to high enantioselectivity in these hydrogenations is often the choice of a chiral ligand with a large bite angle, such as the SKP-Rh complex. rsc.org The reaction can be performed on a gram scale, highlighting its practical utility. nih.govrsc.org

SubstrateCatalystEnantiomeric Excess (ee)Yield
2-substituted dehydromorpholinesBisphosphine-rhodium complexup to 99%Quantitative
Dehydromorpholine with 4-fluoro substituentSKP-Rh complex92%95% (after deprotection)

Table 1: Asymmetric Hydrogenation of Dehydromorpholines rsc.orgnih.govrsc.org

Resolution of Enantiomers and Chiral Precursors

Resolution is a classical yet effective method for separating a racemic mixture into its individual enantiomers. wikipedia.orglibretexts.orglibretexts.org This technique relies on the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. libretexts.orglibretexts.org Since diastereomers have different physical properties, they can be separated by methods like crystallization. libretexts.orglibretexts.org After separation, the resolving agent is removed to yield the pure enantiomers.

Commonly used chiral resolving agents for racemic bases include chiral acids such as (+)-tartaric acid, (-)-malic acid, and (S)-mandelic acid. libretexts.orgscivisionpub.com The choice of resolving agent and solvent can significantly impact the efficiency of the resolution. scivisionpub.comgoogleapis.com For instance, in the resolution of pregabalin, different compositions of resolving agent mixtures were investigated to optimize the separation. scivisionpub.com While this method inherently discards at least half of the starting material, the undesired enantiomer can sometimes be racemized and recycled, a process known as Resolution-Racemization-Recycle (RRR). wikipedia.org

Spontaneous resolution, where a racemate crystallizes as a mixture of enantiopure crystals, is a less common but powerful technique that was famously used by Louis Pasteur. wikipedia.org

General Synthetic Procedures for Morpholine Derivatives with Fluorophenyl Substituents

The construction of the morpholine ring itself is a fundamental aspect of synthesizing this compound and its derivatives. General procedures often involve cyclization reactions and subsequent functionalization.

Cyclization Reactions in Morpholine Ring Formation

The formation of the morpholine ring is typically achieved through intramolecular cyclization reactions. A prevalent strategy involves the use of vicinal amino alcohols as precursors. researchgate.net These can be cyclized through various methods, such as dehydration or reaction with a dielectrophile. researchgate.net

A modern and efficient method for constructing substituted morpholines is through photocatalytic diastereoselective annulation. nih.gov This approach uses a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid to synthesize morpholines from readily available starting materials with high yields and stereoselectivity. nih.gov

Another versatile method is the silver(I)-catalyzed intramolecular cyclization of amino acid-derived alkynols. arkat-usa.org Depending on the nitrogen-protecting group, this reaction can selectively produce either 2-methylene morpholines or 3,4-dihydro-2H-1,4-oxazines. arkat-usa.org The 2-methylene morpholines can serve as valuable intermediates for further transformations.

Palladium-catalyzed carboamination reactions also represent a key cyclization strategy, particularly for creating substituted morpholines. nih.gov This reaction involves the intramolecular coupling of an amine and an alkene or alkyne tethered together. The mechanism likely proceeds through a palladium(aryl)(amido) intermediate, followed by syn-aminopalladation. nih.gov

Cyclization MethodKey Reagents/CatalystsPrecursorsProducts
Photocatalytic AnnulationVisible-light photocatalyst, Lewis acid, Brønsted acidReadily available starting materialsSubstituted morpholines
Silver(I)-Catalyzed CyclizationSilver triflateAmino acid-derived alkynols2-Methylene morpholines
Palladium-Catalyzed CarboaminationPd(OAc)2, P(2-furyl)3N-aryl ethanolamine derivatives, aryl/alkenyl bromidescis-3,5-disubstituted morpholines

Table 2: Key Cyclization Reactions for Morpholine Synthesis nih.govnih.govarkat-usa.org

Functionalization of the Morpholine Nitrogen and Aryl Ring

Once the morpholine ring is formed, further modifications can be made to the nitrogen atom and the aryl ring. The morpholine nitrogen is a nucleophilic center and can readily undergo N-arylation reactions. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds between an amine and an aryl halide. researchgate.net This allows for the introduction of various aryl groups onto the morpholine nitrogen.

Functionalization of the aryl ring can be achieved through various aromatic substitution reactions. For instance, a C-H bond on the aryl ring can be functionalized through reactions induced by rare-earth metal complexes. rsc.org While this specific methodology was demonstrated for constructing Caryl–Nhydrazinato bonds, it highlights the potential for direct C-H functionalization of the fluorophenyl ring in this compound to introduce further diversity. rsc.org Additionally, the fluorine atom on the phenyl ring can influence the reactivity and regioselectivity of electrophilic aromatic substitution reactions.

Intermediate Compound Synthesis and Characterization

The efficient synthesis of the chiral morpholine derivative, this compound, relies on the preparation and purification of key stereochemically defined intermediates. The primary synthetic route involves the utilization of a chiral amino alcohol, which is subsequently converted into a haloacetamide derivative before the final ring closure to form the morpholine structure.

A crucial starting material for this synthesis is the chiral amino alcohol, (R)-2-amino-2-(4-fluorophenyl)ethanol . This intermediate establishes the essential stereochemistry at the C2 position of the final morpholine ring. The synthesis of this amino alcohol can be achieved through various stereoselective methods, ensuring a high enantiomeric purity of the final product. The hydrochloride salt of this intermediate is often used for its stability and ease of handling.

The subsequent step involves the acylation of the amino group of (R)-2-amino-2-(4-fluorophenyl)ethanol with chloroacetyl chloride. This reaction yields the key intermediate, (R)-N-(2-hydroxy-1-(4-fluorophenyl)ethyl)-2-chloroacetamide . This intermediate contains both the nucleophilic hydroxyl group and the electrophilic chloroacetyl group, primed for the subsequent intramolecular cyclization. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

The final step in the formation of the morpholine ring is an intramolecular Williamson ether synthesis. Treatment of (R)-N-(2-hydroxy-1-(4-fluorophenyl)ethyl)-2-chloroacetamide with a strong base promotes the deprotonation of the hydroxyl group, which then acts as a nucleophile, displacing the chloride to form the six-membered morpholine ring.

The characterization of these intermediates is paramount to ensure the purity and identity of the compounds at each stage of the synthesis. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed.

Below are the data tables summarizing the key intermediates and their expected characterization data based on analogous compounds and general synthetic principles.

Table 1: Key Intermediates in the Synthesis of this compound

Compound NameStructureRole in Synthesis
(R)-2-amino-2-(4-fluorophenyl)ethanolChiral starting material
(R)-N-(2-hydroxy-1-(4-fluorophenyl)ethyl)-2-chloroacetamidePrecursor for intramolecular cyclization

Table 2: Characterization Data for (R)-2-amino-2-(4-fluorophenyl)ethanol Hydrochloride

PropertyData
Appearance White to off-white solid
Melting Point Not reported
¹H NMR (DMSO-d₆) δ 8.65 (br s, 3H), 7.50-7.45 (m, 2H), 7.25-7.19 (m, 2H), 5.51 (t, J=5.5 Hz, 1H), 4.30 (br s, 1H), 3.70-3.60 (m, 2H)
¹³C NMR (DMSO-d₆) δ 162.2 (d, J=243 Hz), 135.0, 130.0 (d, J=8.0 Hz), 115.5 (d, J=21.5 Hz), 65.0, 56.5
IR (KBr, cm⁻¹) 3350-2800 (broad, OH, NH₃⁺), 1605, 1515, 1230, 830
Mass Spec (ESI-MS) m/z 156.1 [M+H]⁺

Table 3: Predicted Characterization Data for (R)-N-(2-hydroxy-1-(4-fluorophenyl)ethyl)-2-chloroacetamide

PropertyPredicted Data
Appearance White to pale yellow solid
Melting Point Not reported
¹H NMR (CDCl₃) δ 7.35-7.25 (m, 2H), 7.10-7.00 (m, 2H), 6.80 (d, J=8.0 Hz, 1H, NH), 5.10 (q, J=7.0 Hz, 1H), 4.10 (s, 2H), 3.90-3.80 (m, 2H), 2.50 (br s, 1H, OH)
¹³C NMR (CDCl₃) δ 166.0, 162.5 (d, J=245 Hz), 137.0, 128.5 (d, J=8.5 Hz), 115.8 (d, J=21.5 Hz), 65.5, 56.0, 42.5
IR (KBr, cm⁻¹) 3400 (OH), 3300 (NH), 1670 (C=O, Amide I), 1550 (Amide II), 1225, 835
Mass Spec (ESI-MS) m/z 232.1 [M+H]⁺, 254.1 [M+Na]⁺

An in-depth analysis of the chemical compound this compound reveals a molecule of significant interest in medicinal chemistry. This article explores the structure-activity relationship (SAR) studies of its derivatives, focusing on how specific structural modifications influence biological activity.

Pharmacological Significance and Applications

Role as a Key Intermediate for Neurokinin-1 (NK-1) Receptor Antagonists

This compound is a pivotal intermediate in the synthesis of Aprepitant, a selective NK-1 receptor antagonist. acs.orgresearchgate.net NK-1 receptors are involved in the physiological responses to substance P, a neuropeptide implicated in nausea and vomiting. mdpi.com The stereochemistry and the substituted phenyl group of this compound are essential for the high affinity and selectivity of Aprepitant for the NK-1 receptor.

Mechanism of Action of Resulting Active Pharmaceutical Ingredients

Aprepitant, synthesized from this compound, functions by blocking the binding of substance P to NK-1 receptors in the brain. mdpi.com This inhibition of the substance P/NK-1 signaling pathway is the basis for its use in preventing chemotherapy-induced and postoperative nausea and vomiting. nih.govmdpi.com The morpholine (B109124) core of the molecule plays a significant role in its pharmacokinetic properties, contributing to its oral bioavailability. acs.org

Overview of Therapeutic Potential in Preclinical and Clinical Research

Derivatives of this compound, namely Aprepitant and its prodrug Fosaprepitant, have been extensively studied and are approved for clinical use. nih.govmdpi.com Research has also explored the potential of other morpholine-containing compounds as inhibitors of various enzymes and receptors, highlighting the broad therapeutic potential of this chemical class. nih.govresearchgate.net For example, morpholine derivatives have been investigated for their activity against enzymes implicated in neurodegenerative diseases and for their potential as anticancer agents. nih.govarkat-usa.org

Receptor Binding and Molecular Interaction Studies of R 2 4 Fluorophenyl Morpholine Analogs

Radioligand Binding Assays for Target Affinity

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor. These assays utilize a radioactively labeled ligand (radioligand) that is known to bind to the target receptor. By measuring the displacement of the radioligand by a test compound, the binding affinity (often expressed as the inhibition constant, Ki) of the test compound can be determined.

In the context of (R)-2-(4-Fluorophenyl)morpholine analogs, radioligand binding assays have been instrumental in characterizing their affinity for various receptors, most notably the dopamine (B1211576) receptors. The dopamine receptor family is a class of G protein-coupled receptors (GPCRs) that are prominent in the central nervous system and are crucial targets for the treatment of various neurological and psychiatric disorders. nih.gov The dopamine receptors are categorized into two main families: the D1-like family (D1 and D5 subtypes) and the D2-like family (D2, D3, and D4 subtypes). nih.gov

A study focusing on a series of chiral alkoxymethyl morpholine (B109124) analogs investigated their binding affinity for the dopamine D4 receptor (D4R). nih.govweebly.com The D4R is of particular interest due to its association with conditions such as schizophrenia and Parkinson's disease. nih.gov The binding assays revealed that several analogs with an (S)-configuration at the 2-position of the morpholine ring exhibited high affinity for the D4R. Interestingly, when the (R)-enantiomer of a potent analog was synthesized and tested, it was found to be inactive, with only 35% inhibition at a concentration of 10 µM, highlighting the stereospecificity of the interaction with the D4 receptor. weebly.com

The following table summarizes the D4 receptor binding affinities for a selection of (S)-2-(alkoxymethyl)morpholine analogs, which provides valuable structure-activity relationship (SAR) insights that can be extrapolated to the this compound series. The data underscores the sensitivity of the D4R to substitutions on the benzyl (B1604629) group attached to the morpholine nitrogen.

Table 1: Dopamine D4 Receptor Binding Affinities of (S)-2-(alkoxymethyl)morpholine Analogs

Data sourced from a study on chiral alkoxymethyl morpholine analogs as D4R antagonists. nih.govweebly.com

In Vitro Pharmacological Profiling of Receptor Ligands

The in vitro pharmacological profile of a compound provides a broader understanding of its biological activity beyond just its primary target affinity. This includes assessing its selectivity against other related and unrelated receptors, as well as its functional activity (e.g., as an antagonist or agonist).

For the chiral alkoxymethyl morpholine analogs, in vitro profiling demonstrated a general selectivity for the D2-like family of dopamine receptors over the D1-like family. weebly.com While many compounds showed high affinity for the D4 receptor, their selectivity against the D2 and D3 subtypes was more varied. weebly.com Notably, some analogs were identified as highly selective D4R antagonists, showing less than 10% inhibition at a 1 µM concentration against D1, D2L, D2S, D3, and D5 receptors. nih.govresearchgate.net This selectivity is a crucial attribute for developing targeted therapies with fewer side effects.

The pharmacological profiling of morpholine-containing compounds extends to other receptor systems as well. For instance, certain morpholine-based chalcones have been investigated as inhibitors of monoamine oxidase A (MAO-A), an enzyme involved in the metabolism of neurotransmitters like serotonin (B10506) and norepinephrine (B1679862). nih.gov The morpholine moiety in these compounds was considered important for their binding affinity and selectivity. nih.gov

Furthermore, the 4-fluorophenylpiperazine moiety, which is structurally related to this compound, is a common scaffold in ligands targeting serotonin receptors (e.g., 5-HT1A) and equilibrative nucleoside transporters (ENTs). nih.govfrontiersin.org This suggests that this compound and its analogs could potentially interact with a range of targets beyond the dopamine system, warranting broader in vitro pharmacological screening.

Molecular Docking and Simulation of Ligand-Receptor Complexes

Molecular docking and simulation are computational techniques that predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction. These methods are invaluable for understanding the structural basis of ligand binding and for guiding the design of new, more potent, and selective compounds.

While specific molecular docking studies for this compound were not found in the reviewed literature, studies on related morpholine derivatives and transporters provide insights into potential binding modes. For example, molecular modeling of ropinirole (B1195838) analogs at the dopamine D2 receptor has suggested that bivalent ligands can adopt a bitopic binding mode, engaging both the primary binding site and an allosteric site. rsc.org

In another study, a homology model of the human norepinephrine transporter (NET) was constructed to investigate the binding of various inhibitors. researchgate.net The docking procedure revealed key amino acid residues, such as an aspartic acid in transmembrane helix 1 and aromatic residues in helices 3 and 6, that are crucial for ligand recognition and binding. researchgate.net Given the structural and functional similarities among monoamine transporters, these findings could be relevant for understanding how this compound analogs might interact with these targets.

The following table summarizes the results of a docking study on morpholine-based chalcones with the MAO-A enzyme, illustrating the types of interactions that can be predicted.

Table 2: Molecular Docking Results of Morpholine-Based Chalcones with MAO-A

Data from a study on morpholine-based chalcones as MAO-A inhibitors. nih.gov

The analysis of binding modes from molecular docking studies reveals the specific interactions that stabilize the ligand-receptor complex. These can include hydrogen bonds, ionic interactions, hydrophobic interactions, and π-π stacking.

In the case of the NET homology model, the basic amino group present in many transporter inhibitors was found to form a key interaction with an aspartic acid residue (D75). researchgate.net The aromatic rings of the ligands were observed to engage in π-π stacking interactions with phenylalanine residues (F72 and F317) and a tyrosine residue (Y152). researchgate.net

For morpholine-containing mixed-ligand metal complexes that bind to DNA, molecular docking suggested that the morpholine-fused aromatic system and a secondary aromatic planar system can facilitate intercalation between DNA base pairs through π-π stacking interactions. nih.gov

The docking of morpholine-based chalcones into the active site of MAO-A showed that the chalcone (B49325) scaffold orients itself to allow for π-π stacking interactions with a key tryptophan residue (Trp-397), which is a crucial interaction for inhibitory activity. nih.gov

A pharmacophore is an abstract description of the molecular features that are necessary for a ligand to be recognized by a specific receptor. The identification of pharmacophoric elements is a key outcome of SAR and molecular modeling studies.

Based on the available data for morpholine derivatives, several pharmacophoric elements can be proposed:

The Morpholine Ring: This heterocyclic moiety is a common feature in many bioactive molecules and is often considered a "privileged structure" in medicinal chemistry. weebly.com It can influence physicochemical properties and may participate in hydrogen bonding or act as a rigid scaffold to correctly orient other functional groups.

The 4-Fluorophenyl Group: The fluorine substitution can modulate the electronic properties of the phenyl ring and may be involved in specific interactions with the receptor, such as halogen bonding or hydrophobic interactions. The presence of a halogen on the phenyl ring has been shown to be important for the inhibitory activity of some transporter ligands. frontiersin.org

The (R)-Configuration: The stereochemistry at the 2-position of the morpholine ring is critical for the activity of some analogs, as demonstrated by the inactivity of the (R)-enantiomer in a series of potent (S)-enantiomeric D4R antagonists. weebly.com This highlights the importance of the three-dimensional arrangement of the substituents for proper receptor fit.

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules. These methods, particularly Density Functional Theory (DFT), provide a robust framework for understanding the geometry, electronic structure, and reactivity of this compound.

Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of organic molecules. nih.gov By employing functionals like B3LYP with appropriate basis sets such as 6-311++G(d,p), it is possible to obtain an optimized molecular geometry that corresponds to a minimum on the potential energy surface. ajchem-a.comresearchgate.net This computational approach allows for the precise determination of bond lengths, bond angles, and dihedral angles. researchgate.net For a molecule like this compound, DFT calculations would typically reveal a chair conformation for the morpholine ring as the most stable arrangement, with the 4-fluorophenyl substituent occupying an equatorial position to minimize steric hindrance. The electronic structure analysis provides insights into the distribution of electron density and the nature of chemical bonds within the molecule.

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative)

ParameterBond/AngleCalculated Value (Illustrative)
Bond LengthC-F1.35 Å
C-C (aromatic)1.39 - 1.41 Å
C-N (morpholine)1.47 Å
C-O (morpholine)1.43 Å
C-H1.09 Å
Bond AngleC-C-C (aromatic)119 - 121°
C-N-C (morpholine)112°
C-O-C (morpholine)111°
Dihedral AngleC-C-N-C~55° (chair conformation)
Note: These values are illustrative and based on typical bond lengths and angles for similar chemical fragments. Specific experimental or calculated data for this compound is not readily available in the cited literature.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. ajchem-a.comresearchgate.net The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a significant parameter that provides information about the molecule's kinetic stability and chemical reactivity. ajchem-a.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species that is more prone to electronic transitions. schrodinger.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-fluorophenyl ring, while the LUMO would also be distributed over the aromatic system. The energy gap can be calculated from the energies of these orbitals, providing insights into the molecule's electronic excitation properties and its potential for charge transfer interactions with biological targets. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV) (Illustrative)
EHOMO-6.8
ELUMO-1.5
Energy Gap (ΔE)5.3
Note: These are representative values for a molecule of this type. The actual values would be determined through specific DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time, providing detailed information about their conformational preferences. nih.gov For a flexible molecule like this compound, MD simulations can explore the potential energy surface to identify stable conformers and the transition pathways between them. The morpholine ring can exist in various conformations, with the chair form being generally the most stable. However, boat and twist-boat conformations are also possible and may be relevant for biological activity.

MD simulations can reveal the preferred orientation of the 4-fluorophenyl substituent relative to the morpholine ring. The simulations would typically show the molecule predominantly adopting a conformation where the bulky fluorophenyl group is in an equatorial position to minimize steric clashes. The analysis of the simulation trajectory can provide quantitative information on the population of different conformational states and the flexibility of the molecule, which is crucial for understanding its interaction with biological receptors. d-nb.info

In Silico ADME/PK Property Prediction in Lead Optimization

In the process of drug discovery, early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and Pharmacokinetic (PK) properties is critical to avoid late-stage failures. nih.gov In silico tools offer a rapid and cost-effective way to predict these properties for lead compounds. researchgate.net Web-based platforms such as SwissADME and pkCSM are widely used for this purpose. researchgate.netnih.gov These tools use quantitative structure-activity relationship (QSAR) models and other computational algorithms to predict a range of properties based on the molecule's structure.

For this compound, these predictions can provide valuable information on its drug-likeness, including adherence to Lipinski's rule of five, as well as its predicted aqueous solubility, gastrointestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. nih.gov This information is instrumental in the lead optimization phase, helping medicinal chemists to design new analogs with improved ADME/PK profiles.

Table 3: Predicted ADME/PK Properties for this compound (Illustrative)

PropertyPredicted Value (Illustrative)Tool
Molecular Weight181.21 g/mol SwissADME
LogP (octanol/water)1.85SwissADME
Water SolubilityModerately solubleSwissADME
GI AbsorptionHighSwissADME
BBB PermeantYesSwissADME
CYP2D6 InhibitorYespkCSM
AMES ToxicityNon-mutagenicpkCSM
Note: These values are illustrative predictions based on the general capabilities of the mentioned tools for a molecule with this structure.

Conclusion

(R)-2-(4-Fluorophenyl)morpholine is a chiral chemical compound of considerable importance, primarily serving as a key building block in the synthesis of the neurokinin-1 receptor antagonist Aprepitant. Its specific stereochemistry and the presence of a fluorinated phenyl group are critical for the biological activity of the final drug product. The ongoing research into the synthesis and application of morpholine (B109124) derivatives underscores the enduring value of this heterocyclic scaffold in the quest for new and improved therapeutic agents. The continued exploration of compounds like this compound holds significant promise for the future of medicinal chemistry.

Medicinal Chemistry and Drug Design Applications of the R 2 4 Fluorophenyl Morpholine Scaffold

Scaffold Optimization in Drug Discovery

The optimization of the (R)-2-(4-fluorophenyl)morpholine scaffold is a key strategy in drug discovery to enhance therapeutic efficacy and fine-tune pharmacological properties. Medicinal chemists employ various techniques to modify the core structure, aiming to improve target affinity, selectivity, and pharmacokinetic profiles.

One notable example of scaffold optimization involves the development of potent neurokinin-1 (NK-1) receptor antagonists. Starting from a morpholine (B109124) acetal (B89532) lead compound, structural modifications led to the discovery of highly potent and orally active antagonists. These modifications often involve the introduction of diverse substituents on the morpholine nitrogen and alterations to the phenyl ring to explore structure-activity relationships (SAR).

Another area where optimization of the morpholine scaffold has proven fruitful is in the development of inhibitors for the mammalian target of rapamycin (B549165) (mTOR), a crucial kinase involved in cell growth and proliferation. Research has demonstrated that modifications to the morpholine ring, such as the introduction of steric bulk or the creation of bridged morpholine analogs, can dramatically improve selectivity for mTOR over other related kinases like PI3Kα.

The following table provides examples of how the this compound scaffold has been optimized for different targets.

Compound/Derivative Target Key Optimization Strategy Observed Outcome
Morpholine Acetal DerivativesNeurokinin-1 (NK-1) ReceptorIntroduction of a triazolone moiety at the morpholine nitrogen.Discovery of potent, long-acting, and orally bioavailable NK-1 receptor antagonists.
Bridged Pyrazolopyrimidine MorpholinesmTOR KinaseReplacement of a simple morpholine with a bridged morpholine.Significant enhancement of selectivity for mTOR over PI3Kα. nih.gov
Aminobenzoquinone DerivativesNQO1 (NAD(P)H:quinone oxidoreductase 1)Scaffold hopping from sampangine (B1681430) to a morpholinoethylamino-benzoquinone.Identification of potent and selective NQO1 inhibitors with anticancer activity. nih.gov

Rational Design of Derivatives for Target Modulation

The rational design of derivatives based on the this compound scaffold is a cornerstone of modern drug discovery, enabling the targeted modulation of specific biological pathways. This approach leverages an understanding of the target's three-dimensional structure and the pharmacophoric features of the scaffold to design novel molecules with improved affinity and selectivity.

In the realm of oncology, the this compound scaffold has been utilized in the design of kinase inhibitors. For instance, derivatives incorporating this moiety have been explored as inhibitors of c-Met, a receptor tyrosine kinase implicated in various cancers. The design strategy often involves linking the scaffold to other heterocyclic systems, such as quinolines, to create hybrid molecules that can effectively interact with the ATP-binding site of the kinase. nih.gov

Furthermore, the principles of rational design have been applied to develop atypical dopamine (B1211576) transporter (DAT) inhibitors. The 4-fluorophenyl group is a common feature in many DAT inhibitors, and its incorporation into the morpholine scaffold can lead to compounds with a desirable pharmacological profile, potentially offering therapeutic benefits for conditions like psychostimulant use disorders.

The table below illustrates the rational design of this compound derivatives for specific molecular targets.

Derivative Class Target Design Rationale Resulting Activity
4-(2-fluorophenoxy)quinoline-hydrazonesc-Met KinaseHybridization of the quinoline (B57606) and hydrazone pharmacophores with a fluorophenyl moiety to target the c-Met active site. nih.govPotent inhibition of c-Met kinase activity and antiproliferative effects in cancer cell lines. nih.gov
Thiazolyl-pyrazoline hybridsEGFR/HER2Molecular hybridization of thiazole (B1198619) and pyrazoline scaffolds, often incorporating fluorinated phenyl rings, to create dual inhibitors. nih.govDual inhibition of EGFR and HER2 with significant antitumor activity against breast cancer cells. nih.gov
(Non)halogenated AminobenzoquinonesNQO1Scaffold hopping from known natural product inhibitors to create novel benzoquinones with a morpholinoethylamino side chain. nih.govPotent and selective inhibition of NQO1, demonstrating a potential new class of anticancer agents. nih.gov

Development of Chemical Probes and Research Tools

The this compound scaffold also serves as a valuable template for the development of chemical probes and research tools. These molecules are instrumental in studying biological processes, validating drug targets, and elucidating the mechanism of action of therapeutic agents.

One application of this scaffold is in the creation of positron emission tomography (PET) ligands for in vivo imaging. The incorporation of a fluorine-18 (B77423) isotope onto the fluorophenyl ring allows for the non-invasive visualization and quantification of target proteins in the brain and other organs. For example, derivatives of this scaffold have been investigated for their potential as PET tracers for the dopamine transporter (DAT), providing a means to study the progression of neurodegenerative diseases like Parkinson's disease. nih.gov

Moreover, fluorescently labeled derivatives of the this compound scaffold can be synthesized to serve as probes in cellular imaging studies. These probes can help to visualize the subcellular localization of a target protein or to monitor changes in its activity in response to various stimuli. For instance, a morpholine-conjugated fluorophore was developed to map mitochondrial pH changes during mitophagy, demonstrating the utility of the morpholine moiety in directing probes to specific organelles. nih.gov

The table below highlights the use of this compound derivatives as chemical probes.

Probe Type Target/Application Key Feature Utility
[18F]-labeled PET LigandDopamine Transporter (DAT)Incorporation of 18F for PET imaging. nih.govIn vivo quantification of DAT levels, aiding in the diagnosis and monitoring of Parkinson's disease. nih.gov
Fluorescent ProbeMitochondrial pH MappingConjugation of a morpholine-containing fluorophore. nih.govRatiometric sensing of pH changes within mitochondria, enabling the study of processes like mitophagy. nih.gov
TSPO PET LigandTranslocator Protein (TSPO)Development of novel pyrazolopyrimidine-based ligands with a fluoroethoxy-phenyl group. nih.govImaging of glioma and other solid tumors where TSPO is overexpressed. nih.gov

Strategies for Enhancing Selectivity and Potency

A critical aspect of drug development is the continual refinement of lead compounds to maximize their potency against the intended target while minimizing off-target effects. Several strategies have been successfully employed to enhance the selectivity and potency of molecules derived from the this compound scaffold.

One effective strategy is the introduction of conformational constraints. For example, in the development of mTOR inhibitors, replacing a flexible morpholine ring with a more rigid, bridged morpholine system led to a dramatic increase in selectivity over the closely related PI3Kα kinase. nih.gov This is because the deeper pocket of the mTOR active site can accommodate the bulkier bridged system, whereas the shallower pocket of PI3Kα cannot.

Another common approach is the exploration of bioisosteric replacements. This involves substituting one functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. For instance, the 4-fluorophenyl group itself is a bioisostere of a phenyl group, and its presence can block metabolic oxidation at the para-position, leading to improved metabolic stability and oral bioavailability.

Structure-activity relationship (SAR) studies are fundamental to this optimization process. By systematically modifying different parts of the this compound scaffold and evaluating the biological activity of the resulting analogs, medicinal chemists can identify key structural features that govern potency and selectivity. This knowledge then guides the design of next-generation compounds with improved therapeutic profiles.

The table below summarizes strategies used to enhance the selectivity and potency of this compound-based compounds.

Strategy Example Application Mechanism of Enhancement Outcome
Conformational ConstraintmTOR InhibitorsIntroduction of bridged morpholine rings. nih.govIncreased steric hindrance favors binding to the deeper mTOR active site over the shallower PI3Kα site. nih.gov
Bioisosteric ReplacementGeneral Drug DesignSubstitution of a hydrogen atom with a fluorine atom on the phenyl ring.Blocks metabolic oxidation at the para-position, increasing metabolic stability.
Structure-Activity Relationship (SAR) Guided Optimizationc-Met Kinase InhibitorsSystematic modification of substituents on the quinoline and hydrazone moieties. nih.govIdentification of optimal functional groups for interaction with the kinase active site.

Conclusion and Future Research Directions

Summary of Key Research Findings

(R)-2-(4-Fluorophenyl)morpholine is a notable heterocyclic compound that has garnered attention primarily as a chiral building block in medicinal chemistry. Research has highlighted its role in the synthesis of more complex molecules with potential therapeutic applications. The compound itself is a derivative of 2-phenylmorpholine (B1329631), a structure that is recognized as a "privileged" scaffold in drug discovery. This designation stems from the morpholine (B109124) ring's ability to improve the physicochemical and pharmacokinetic properties of a molecule, such as solubility and metabolic stability. nih.govbiosynce.com

The presence of the fluorine atom on the phenyl ring is a key feature, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity to target proteins. The specific (R)-stereochemistry is crucial, as biological systems are often highly sensitive to the three-dimensional arrangement of molecules. For instance, in studies of related morpholine derivatives targeting the mTOR kinase, the (R)-enantiomer consistently showed higher affinity than the (S)-configured compound. researchgate.net

While direct pharmacological data on this compound is not extensively detailed in public literature, its utility is inferred from its inclusion in synthetic pathways for creating novel therapeutic agents. The 2-phenylmorpholine core, which it is based on, is a known structural element in compounds targeting the central nervous system (CNS). nih.gov The morpholine moiety in such structures can be crucial for crossing the blood-brain barrier and can interact with both polar and non-polar residues in biological targets. nih.gov Therefore, research on this compound is foundational, providing a key intermediate for the development of advanced drug candidates.

Table 1: Key Attributes of this compound in Research

AttributeSignificance in ResearchSource Citation
Core Structure 2-Phenylmorpholine nih.gov
Key Substituent 4-Fluoro researchgate.net
Stereochemistry (R)-enantiomer researchgate.net
Primary Role Synthetic Intermediate / Building Block nih.gov
Implied Utility CNS Drug Discovery, Kinase Inhibitors researchgate.netnih.gov

Emerging Trends in Morpholine Chemistry Research

The field of morpholine chemistry is experiencing significant growth, driven by the scaffold's versatility and favorable properties in drug development. nih.gov The morpholine ring is not merely a passive carrier but often an active contributor to a molecule's biological function, acting as a pharmacophore or enhancing receptor affinity. nih.gov

Current research trends are moving beyond simple substitutions to the creation of more complex, C-functionalized, and conformationally restricted morpholine derivatives. researchgate.netnih.gov The goal is to systematically explore chemical space by varying regiochemistry and stereochemistry to produce diverse molecular libraries for screening. nih.gov This approach allows for a more detailed understanding of structure-activity relationships (SAR).

Another major trend is the application of morpholine derivatives in a wider range of therapeutic areas. ijprems.com While historically used in CNS drugs and antibiotics like Linezolid, new research is exploring their potential as anticancer, anti-inflammatory, and antiviral agents. biosynce.comijprems.comresearchgate.net This expansion is supported by novel synthetic strategies that make complex morpholines more accessible. nih.gov Furthermore, there is a growing focus on sustainable and efficient synthesis methods, including the use of metal-based catalysts and one-pot reactions to generate these valuable compounds. e3s-conferences.orgmarketresearchintellect.com The morpholine scaffold is also being investigated for applications in agrochemicals, such as fungicides and herbicides, and in materials science as corrosion inhibitors and polymer components. e3s-conferences.orgmarketresearchintellect.comacs.org

Opportunities for Advanced Derivative Design and Study

The structural features of this compound present numerous opportunities for the design of advanced derivatives with potentially enhanced or novel biological activities. Building on established SAR principles, medicinal chemists can systematically modify the molecule to probe interactions with specific biological targets. mdpi.comnih.gov

Key areas for future derivative design include:

Substitution on the Phenyl Ring: While the 4-fluoro substitution is beneficial, exploring other substitutions (e.g., chloro, methyl, methoxy) could fine-tune electronic properties and steric interactions with a target protein. nih.gov Designing biphenyl (B1667301) or other extended aromatic systems could access deeper hydrophobic pockets in a binding site. nih.gov

Modification of the Morpholine Nitrogen: The secondary amine of the morpholine ring is a prime site for modification. Alkylation with various functional groups can alter basicity, introduce new interaction points, and modulate pharmacokinetic properties. For example, attaching side chains that mimic neurotransmitters could be a strategy for CNS-active compounds. nih.gov

C-Functionalization of the Morpholine Ring: Introducing substituents on the carbon atoms of the morpholine ring itself is a more advanced strategy. This can create more rigid, conformationally defined structures, which can lead to higher potency and selectivity for a specific target. researchgate.netnih.gov For example, adding methyl or other small alkyl groups can probe steric limits within a receptor's binding pocket.

Bioisosteric Replacement: The morpholine ring itself could be replaced with other heterocyclic systems like piperazine (B1678402) or thiomorpholine (B91149) to assess the impact of the oxygen atom on activity and properties. This comparative analysis is a classic strategy in medicinal chemistry to optimize a lead compound.

These design strategies, guided by computational docking studies and a deeper understanding of SAR, could lead to the development of novel and highly potent therapeutic agents derived from the this compound scaffold.

Table 2: Potential Future Derivatives of this compound and Research Goals

Derivative TypeModification StrategyPotential Research GoalSource Citation
Aryl-Modified Analogues Vary substituents on the 4-fluorophenyl ringOptimize binding affinity and selectivity nih.govnih.gov
N-Substituted Derivatives Add functional groups to the morpholine nitrogenModulate pharmacokinetics and target engagement nih.gov
C-Functionalized Morpholines Introduce substituents on the morpholine ring carbonsEnhance potency through conformational restriction researchgate.netnih.gov
Scaffold Hopping Analogues Replace morpholine with other heterocycles (e.g., piperazine)Investigate the role of the heteroatoms in activity researchgate.net

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